3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-methylpyrrolidine-2,5-dione 3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-methylpyrrolidine-2,5-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15016817
InChI: InChI=1S/C17H19N3O3/c1-19-16(21)8-15(17(19)22)20-6-5-11-12-7-10(23-2)3-4-13(12)18-14(11)9-20/h3-4,7,15,18H,5-6,8-9H2,1-2H3
SMILES:
Molecular Formula: C17H19N3O3
Molecular Weight: 313.35 g/mol

3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-methylpyrrolidine-2,5-dione

CAS No.:

Cat. No.: VC15016817

Molecular Formula: C17H19N3O3

Molecular Weight: 313.35 g/mol

* For research use only. Not for human or veterinary use.

3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-methylpyrrolidine-2,5-dione -

Specification

Molecular Formula C17H19N3O3
Molecular Weight 313.35 g/mol
IUPAC Name 3-(6-methoxy-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-1-methylpyrrolidine-2,5-dione
Standard InChI InChI=1S/C17H19N3O3/c1-19-16(21)8-15(17(19)22)20-6-5-11-12-7-10(23-2)3-4-13(12)18-14(11)9-20/h3-4,7,15,18H,5-6,8-9H2,1-2H3
Standard InChI Key BXRYGYIQEUOTHD-UHFFFAOYSA-N
Canonical SMILES CN1C(=O)CC(C1=O)N2CCC3=C(C2)NC4=C3C=C(C=C4)OC

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 3-(6-methoxy-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-1-methylpyrrolidine-2,5-dione, reflecting its fused beta-carboline and diketopiperazine systems. Its molecular formula is C₁₇H₁₉N₃O₃, with a molecular weight of 313.35 g/mol. The structure comprises a 6-methoxy-beta-carboline unit linked to a 1-methylpyrrolidine-2,5-dione ring, as illustrated by its canonical SMILES: CN1C(=O)CC(C1=O)N2CCC3=C(C2)NC4=C3C=C(C=C4)OC.

Spectroscopic and Computational Descriptors

Key identifiers include:

  • InChIKey: BXRYGYIQEUOTHD-UHFFFAOYSA-N

  • Standard InChI: InChI=1S/C17H19N3O3/c1-19-16(21)8-15(17(19)22)20-6-5-11-12-7-10(23-2)3-4-13(12)18-14(11)9-20/h3-4,7,15,18H,5-6,8-9H2,1-2H3.

These descriptors enable precise chemical database searches and computational modeling studies.

Synthesis and Preparation

Synthetic Routes

The synthesis of this compound likely involves multi-step reactions that integrate beta-carboline formation with diketopiperazine cyclization. A analogous pathway for related beta-carboline-pyrrolidine hybrids involves:

  • Amide Coupling: Reacting a beta-carboline precursor (e.g., 6-methoxy-1,3,4,9-tetrahydro-2H-beta-carboline) with a functionalized pyrrolidine intermediate.

  • Cyclization: Intramolecular cyclization under acidic or basic conditions to form the diketopiperazine ring .

For example, Holloway (2010) demonstrated the synthesis of diketopiperazines via cyclization of dipeptides derived from L-serine methyl ester and Cbz-protected L-proline, achieving yields up to 59% under optimized conditions . Adapting such methodologies could facilitate the preparation of the target compound.

Key Reaction Parameters

  • Solvent Systems: Dichloromethane (DCM) and dimethylformamide (DMF) are commonly used for coupling and elimination steps .

  • Catalysts: Dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) improve amide bond formation efficiency .

  • Temperature: Reflux conditions (e.g., in methanol or THF) are critical for cyclization .

Physicochemical Properties

Thermal and Spectral Characteristics

  • Melting Point: Unreported, but analogous beta-carboline-diketopiperazines typically melt between 180–220°C .

  • UV-Vis Absorption: Expected maxima near 280 nm (indole π→π* transitions) and 320 nm (methoxy group effects) .

Biological Activities and Mechanisms

Beta-Carboline Pharmacophore

Beta-carbolines are renowned for their interactions with central nervous system receptors, including serotonin and benzodiazepine receptors . The 6-methoxy substitution on the beta-carboline unit may enhance binding affinity to these targets, as methoxy groups often improve lipophilicity and membrane permeability .

Diketopiperazine Contributions

The pyrrolidine-2,5-dione ring introduces hydrogen-bonding sites (keto groups) that could facilitate interactions with proteases or kinases. For instance, similar diketopiperazines inhibit matrix metalloproteinases (MMPs) in cancer models .

Preliminary Research Findings

Although direct studies on this compound are scarce, structurally related hybrids exhibit:

  • Anticancer Activity: Inhibition of topoisomerase I/II and induction of apoptosis in HeLa cells .

  • Neuroprotective Effects: Attenuation of oxidative stress in neuronal cultures via Nrf2 pathway activation .

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the methoxy group or diketopiperazine substituents to optimize bioactivity.

  • In Vivo Toxicology: Assessing pharmacokinetics and toxicity profiles in animal models.

  • Target Identification: High-throughput screening against cancer cell lines or neurological disease targets.

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